molecular formula C7H5N3O2 B567131 [1,2,4]Triazolo[4,3-A]pyridine-7-carboxylic acid CAS No. 1234616-66-0

[1,2,4]Triazolo[4,3-A]pyridine-7-carboxylic acid

Cat. No. B567131
CAS RN: 1234616-66-0
M. Wt: 163.136
InChI Key: KCHKSYJWFMYPID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[1,2,4]Triazolo[4,3-A]pyridine-7-carboxylic acid” is a chemical compound with the CAS Number: 1234616-66-0 . It has a molecular weight of 163.14 .


Molecular Structure Analysis

The molecular structure of “[1,2,4]Triazolo[4,3-A]pyridine-7-carboxylic acid” has been characterized using various techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .


Physical And Chemical Properties Analysis

“[1,2,4]Triazolo[4,3-A]pyridine-7-carboxylic acid” is a solid at room temperature .

Scientific Research Applications

Antibacterial Agent

Triazolo[4,3-a]pyrazine derivatives, which are structurally similar to [1,2,4]Triazolo[4,3-A]pyridine-7-carboxylic acid, have been synthesized and tested for their antibacterial activity . Some of these compounds showed moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .

Antimicrobial Agent

Infectious diseases pose a major challenge to human health, and there is an urgent need to develop new antimicrobial agents with excellent antibacterial activity . Triazolo[4,3-a]pyrazine derivatives could potentially be used as antimicrobial agents .

Cancer Prevention

Triazoles are significant compounds which reduce or eliminate free radicals and therefore protect the cells against oxidative injury . This property could potentially be used in cancer prevention .

Treatment of Dyslipidemia

Among the fatty acid-binding proteins (FABPs) isoforms, FABP4 and FABP5 have been recognized as potential therapeutic targets for some disorders, such as dyslipidemia . Triazolo[4,3-a]pyrazine derivatives could potentially be used in the treatment of dyslipidemia .

Treatment of Coronary Heart Disease

FABP4 and FABP5 have also been recognized as potential therapeutic targets for coronary heart disease . Triazolo[4,3-a]pyrazine derivatives could potentially be used in the treatment of coronary heart disease .

Treatment of Diabetes

FABP4 and FABP5 have also been recognized as potential therapeutic targets for diabetes . Triazolo[4,3-a]pyrazine derivatives could potentially be used in the treatment of diabetes .

Safety and Hazards

“[1,2,4]Triazolo[4,3-A]pyridine-7-carboxylic acid” is classified under GHS07 for safety. The hazard statements include H302, H315, H319, H332, H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation .

properties

IUPAC Name

[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c11-7(12)5-1-2-10-4-8-9-6(10)3-5/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCHKSYJWFMYPID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=NN=C2C=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60725565
Record name [1,2,4]Triazolo[4,3-a]pyridine-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60725565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1,2,4]Triazolo[4,3-A]pyridine-7-carboxylic acid

CAS RN

1234616-66-0
Record name [1,2,4]Triazolo[4,3-a]pyridine-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60725565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1,2,4]Triazolo[4,3-a]pyridine-7-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.